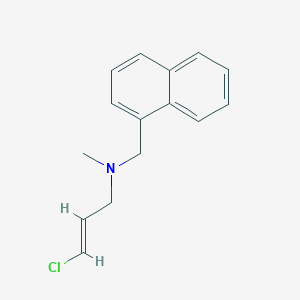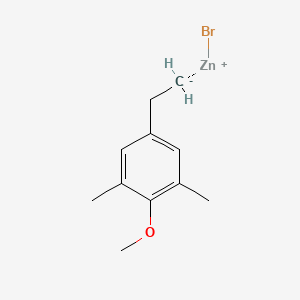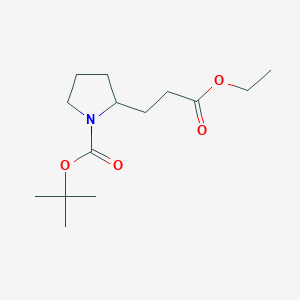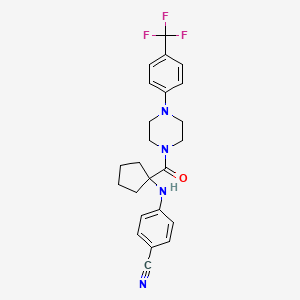
Trpa1-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trpa1-IN-2 is a compound that acts as an antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel. TRPA1 is a member of the transient receptor potential (TRP) family of ion channels, which are involved in various physiological processes, including pain perception, inflammation, and sensory transduction . TRPA1 is primarily expressed in sensory neurons and plays a crucial role in detecting environmental irritants and mediating inflammatory responses .
准备方法
The synthesis of Trpa1-IN-2 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher yields and purity .
化学反应分析
Trpa1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
科学研究应用
Trpa1-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the TRPA1 channel and its role in various chemical processes . In biology, this compound is used to investigate the physiological and pathological functions of TRPA1, including its involvement in pain perception, inflammation, and neurogenic responses . In medicine, this compound is being explored as a potential therapeutic agent for treating conditions such as chronic pain, asthma, and inflammatory diseases . In industry, it is used in the development of new drugs and as a reference compound in pharmacological studies .
作用机制
The mechanism of action of Trpa1-IN-2 involves its binding to the TRPA1 channel, thereby inhibiting its activation and subsequent ion influx . TRPA1 is a non-selective cation channel that allows the passage of calcium and sodium ions into the cell upon activation . By blocking this channel, this compound prevents the depolarization of sensory neurons and the release of pro-inflammatory mediators, thereby reducing pain and inflammation . The molecular targets and pathways involved in this process include the modulation of intracellular calcium levels, the inhibition of protein kinase C, and the suppression of nuclear factor kappa B (NF-κB) signaling .
相似化合物的比较
Trpa1-IN-2 is unique compared to other TRPA1 antagonists due to its high selectivity and potency . Similar compounds include HC-030031, A-967079, and AP-18, which also act as TRPA1 antagonists but differ in their chemical structures and pharmacological profiles . For example, HC-030031 is a benzothiazole derivative, while A-967079 is a pyrazole-based compound . This compound stands out due to its improved pharmacokinetic properties and reduced off-target effects, making it a promising candidate for further development and clinical applications.
属性
分子式 |
C24H25F3N4O |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
4-[[1-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]cyclopentyl]amino]benzonitrile |
InChI |
InChI=1S/C24H25F3N4O/c25-24(26,27)19-5-9-21(10-6-19)30-13-15-31(16-14-30)22(32)23(11-1-2-12-23)29-20-7-3-18(17-28)4-8-20/h3-10,29H,1-2,11-16H2 |
InChI 键 |
QBMIXUICHJFOFY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(F)(F)F)NC4=CC=C(C=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


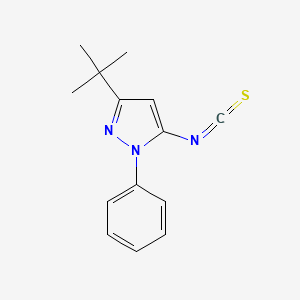
![Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13911651.png)
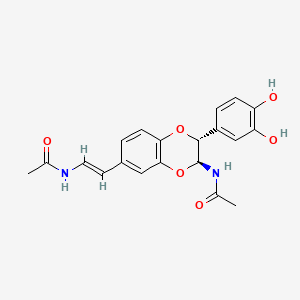


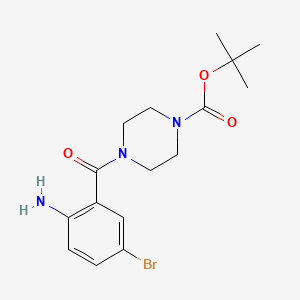
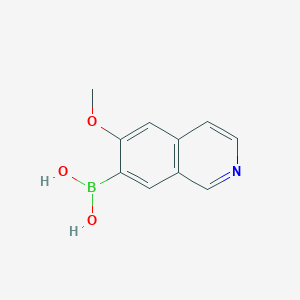
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[[(3R,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8,14-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]methyl]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13911690.png)
